molecular formula C8H6BrN B2967927 2-Bromo-5-(prop-1-yn-1-yl)pyridine CAS No. 1391738-35-4

2-Bromo-5-(prop-1-yn-1-yl)pyridine

Cat. No.: B2967927
CAS No.: 1391738-35-4
M. Wt: 196.047
InChI Key: JRXLWCYBMLBJNJ-UHFFFAOYSA-N
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Description

2-Bromo-5-(prop-1-yn-1-yl)pyridine is an organic compound with the molecular formula C8H6BrN. It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the second position and a prop-1-yn-1-yl group at the fifth position of the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(prop-1-yn-1-yl)pyridine typically involves the bromination of 5-(prop-1-yn-1-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(prop-1-yn-1-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura or Sonogashira coupling, forming new carbon-carbon bonds.

    Oxidation and Reduction: The prop-1-yn-1-yl group can undergo oxidation to form corresponding ketones or reduction to form alkanes.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Coupling Reactions: Often use palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: May use oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Commonly employs hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution: Produces various substituted pyridines depending on the nucleophile used.

    Coupling: Forms biaryl or alkyne derivatives.

    Oxidation/Reduction: Yields ketones or alkanes, respectively.

Scientific Research Applications

2-Bromo-5-(prop-1-yn-1-yl)pyridine is utilized in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and potential therapeutic agents.

    Industry: Applied in the development of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine
  • 2-Bromo-5-(prop-2-yn-1-yl)pyridine
  • 2-Bromo-5-(prop-1-en-1-yl)pyridine

Uniqueness

2-Bromo-5-(prop-1-yn-1-yl)pyridine is unique due to the presence of the prop-1-yn-1-yl group, which imparts distinct reactivity compared to other similar compounds. This group allows for a wider range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-5-prop-1-ynylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-2-3-7-4-5-8(9)10-6-7/h4-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXLWCYBMLBJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391738-35-4
Record name 2-bromo-5-(prop-1-yn-1-yl)pyridine
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